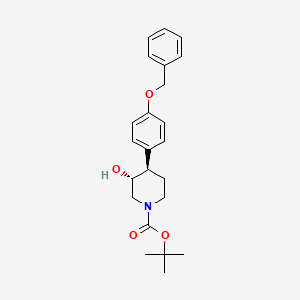

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate

Overview

Description

Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyloxyphenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a benzyloxyphenyl group, often using a palladium-catalyzed coupling reaction.

Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

Reduction: The benzyloxyphenyl group can be reduced to a phenyl group.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Acidic or basic hydrolysis conditions can be used to remove the tert-butyl group.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl-substituted piperidine.

Substitution: Formation of the carboxylic acid derivative.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate can be used as an intermediate for the synthesis of more complex molecules.

Biology

This compound may serve as a scaffold for the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

Industry

In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (3R,4R)-4-(4-methoxyphenyl)-3-hydroxy-piperidine-1-carboxylate

- tert-Butyl (3R,4R)-4-(4-ethoxyphenyl)-3-hydroxy-piperidine-1-carboxylate

Uniqueness

The presence of the benzyloxy group in tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Biological Activity

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is a synthetic compound with a complex piperidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C23H29NO4

- Molecular Weight : 383.48 g/mol

- CAS Number : 857279-11-9

This compound features a tert-butyl group and a benzyloxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in medicinal chemistry. Key areas of interest include:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral effects against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

- Anticancer Properties : Certain piperidine derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships

The structure of this compound plays a significant role in its biological activity. Modifications to the piperidine ring and the introduction of various substituents can enhance or diminish activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against viral targets |

| Alteration of the alkyl chain length | Variability in cytotoxicity against cancer cells |

| Changes in the aromatic substituent | Influence on anti-inflammatory properties |

Case Studies and Research Findings

- Antiviral Studies :

- Cytotoxicity Evaluation :

- Anti-inflammatory Mechanisms :

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOCUHAQHZOGJ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940397 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188867-89-2 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.